ethyl 6-(4-nitrobenzoyl)imino-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
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Overview
Description
(Z)-ethyl 2-((4-nitrobenzoyl)imino)-5-oxo-1-propyl-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate is a complex organic compound that belongs to the class of pyrido[1,2-a:2’,3’-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of multiple functional groups, including nitro, benzoyl, and carboxylate, makes this compound a versatile candidate for various chemical reactions and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-ethyl 2-((4-nitrobenzoyl)imino)-5-oxo-1-propyl-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate typically involves multi-step reactions starting from readily available starting materials. One common approach is the condensation of 4-nitrobenzoyl chloride with an appropriate amine to form the imino intermediate. This intermediate is then subjected to cyclization reactions with pyrido[1,2-a:2’,3’-d]pyrimidine derivatives under controlled conditions to yield the final product. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize the yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality and high yield of the final product. The scalability of the synthetic route and the availability of starting materials are crucial factors in the industrial production of this compound.
Chemical Reactions Analysis
Types of Reactions
(Z)-ethyl 2-((4-nitrobenzoyl)imino)-5-oxo-1-propyl-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to modify the functional groups.
Substitution: The benzoyl and carboxylate groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride, oxidizing agents like potassium permanganate, and nucleophiles like amines and alcohols. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, reduction of the nitro group yields the corresponding amine, while nucleophilic substitution can lead to various derivatives with modified functional groups.
Scientific Research Applications
Chemistry
In chemistry, (Z)-ethyl 2-((4-nitrobenzoyl)imino)-5-oxo-1-propyl-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes and receptors, are investigated to understand its mechanism of action and potential therapeutic applications.
Medicine
In medicinal chemistry, (Z)-ethyl 2-((4-nitrobenzoyl)imino)-5-oxo-1-propyl-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising candidate for the development of new drugs for various diseases.
Industry
In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in areas such as catalysis, material science, and nanotechnology.
Mechanism of Action
The mechanism of action of (Z)-ethyl 2-((4-nitrobenzoyl)imino)-5-oxo-1-propyl-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s functional groups allow it to form hydrogen bonds, electrostatic interactions, and hydrophobic interactions with its targets. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidine derivatives: These compounds share a similar core structure and exhibit diverse biological activities.
Benzofuro[2,3-d]pyrimidine derivatives: These compounds have a fused benzofuran ring and are known for their potential as kinase inhibitors.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds are studied for their potential as CDK2 inhibitors and anticancer agents.
Uniqueness
(Z)-ethyl 2-((4-nitrobenzoyl)imino)-5-oxo-1-propyl-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate is unique due to its specific combination of functional groups and its ability to undergo various chemical reactions
Biological Activity
Ethyl 6-(4-nitrobenzoyl)imino-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step reactions that integrate imine chemistry and cyclization processes. The compound is derived from a series of reactions involving diketene and substituted benzoyl derivatives in the presence of appropriate catalysts to facilitate the formation of the tricyclic structure.
Antitumor Properties
Recent studies have indicated that derivatives of triazatricyclo compounds exhibit significant antitumor activities. For instance, compounds with similar structural motifs have shown promising results in inhibiting the proliferation of various cancer cell lines such as HepG2 (hepatocellular carcinoma) and MCF7 (breast cancer) cells. The mechanism appears to involve DNA intercalation and inhibition of topoisomerases I and II, which are crucial for DNA replication and transcription .
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are critical in neurotransmission and their inhibition can lead to increased levels of acetylcholine in synaptic clefts, potentially benefiting conditions like Alzheimer's disease. Compounds with nitro substituents have demonstrated varying degrees of inhibition based on their electronic properties; for example, strong electron-withdrawing groups enhance activity by improving binding interactions at the enzyme's active site .
Study 1: Antitumor Evaluation
In a study investigating the antitumor activity of triazatricyclo derivatives including ethyl 6-(4-nitrobenzoyl)imino compounds, researchers performed an MTT assay to assess cell viability against HepG2 and MCF7 cell lines. The results indicated that certain derivatives exhibited IC50 values lower than that of doxorubicin, a standard chemotherapeutic agent. This suggests that these compounds could serve as potential leads in cancer therapy development .
Study 2: Enzyme Inhibition Assay
Another study focused on the enzyme inhibition profile of similar triazatricyclo compounds. The results showed that derivatives with specific substituents (e.g., methoxy and nitro groups) had enhanced AChE inhibitory activity compared to unsubstituted analogs. The docking studies revealed favorable π–π interactions between aromatic residues in the enzyme active site and the triazatricyclo moiety of the compounds .
Comparative Table of Biological Activities
Compound | Activity Type | IC50 Value | Target |
---|---|---|---|
Ethyl 6-(4-nitrobenzoyl)imino derivative | Antitumor | <10 µM (HepG2) | DNA Topoisomerase |
Ethyl 6-(4-nitrobenzoyl)imino derivative | AChE Inhibition | 7.31 µM | Acetylcholinesterase |
Other derivatives | Antitumor | >10 µM (MCF7) | DNA Intercalation |
Properties
IUPAC Name |
ethyl 6-(4-nitrobenzoyl)imino-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N5O6/c1-3-12-28-20-17(23(31)27-13-6-5-7-19(27)25-20)14-18(24(32)35-4-2)21(28)26-22(30)15-8-10-16(11-9-15)29(33)34/h5-11,13-14H,3-4,12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRKWFELCASISHU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=C(C1=NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C(=O)OCC)C(=O)N4C=CC=CC4=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N5O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.